methyl 4-{2-[7-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamido}benzoate
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Overview
Description
Methyl 4-{2-[7-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamido}benzoate is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, an azepane ring, and a benzoate ester group
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[4,3-a]pyrimidin structure have been found to interact with a variety of enzymes and receptors in the biological system .
Mode of Action
The exact mode of action of this compound is currently unknown. Triazole compounds, which are part of the compound’s structure, are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Triazole compounds have been found to show versatile biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds with a similar [1,2,4]triazolo[4,3-a]pyrimidin structure have been found to exhibit a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{2-[7-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamido}benzoate typically involves multi-step reactions. One common synthetic route starts with the preparation of the triazolopyrimidine core, followed by the introduction of the azepane ring and the benzoate ester group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often requires optimization of reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{2-[7-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Methyl 4-{2-[7-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamido}benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Triazolopyrimidine Derivatives: Compounds with similar triazolopyrimidine cores, such as pyrazolopyrimidines, share some structural features and biological activities.
Azepane-Containing Compounds: Other compounds containing azepane rings may exhibit similar pharmacological properties.
Benzoate Esters: Compounds with benzoate ester groups can have comparable chemical reactivity and applications.
Uniqueness
Methyl 4-{2-[7-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamido}benzoate is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-[[2-[7-(azepan-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4/c1-31-19(29)15-6-8-16(9-7-15)22-18(28)14-27-21(30)26-13-10-17(23-20(26)24-27)25-11-4-2-3-5-12-25/h6-10,13H,2-5,11-12,14H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDERFCWWYWSJMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CC(=NC3=N2)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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